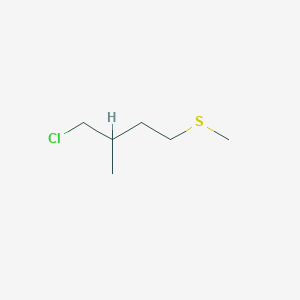
1-Chloro-2-methyl-4-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₃ClS. It is a chlorinated alkane with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to 2-methyl-4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Hydrogen peroxide in acetic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Major Products:
Substitution: 2-methyl-4-(methylsulfanyl)butanol (when hydroxide is the nucleophile).
Oxidation: 1-chloro-2-methyl-4-(methylsulfinyl)butane (sulfoxide) or 1-chloro-2-methyl-4-(methylsulfonyl)butane (sulfone).
Reduction: 2-methyl-4-(methylsulfanyl)butane.
Scientific Research Applications
1-Chloro-2-methyl-4-(methylsulfanyl)butane is used in various scientific research applications, including:
Biology: In studies involving the modification of biological molecules to understand the effects of chlorinated and sulfanyl groups on biological activity.
Medicine: Potential use in the development of pharmaceuticals where chlorinated and sulfanyl groups play a role in drug activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the sulfanyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Chloro-2-methylbutane: Lacks the sulfanyl group, making it less reactive in certain substitution and oxidation reactions.
2-Chloro-2-methylbutane: The chlorine atom is attached to a different carbon, leading to different reactivity patterns.
1-Bromo-2-methyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
Uniqueness: 1-Chloro-2-methyl-4-(methylsulfanyl)butane is unique due to the presence of both a chlorine atom and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H13ClS |
|---|---|
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
MRJBMDKMFPTCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


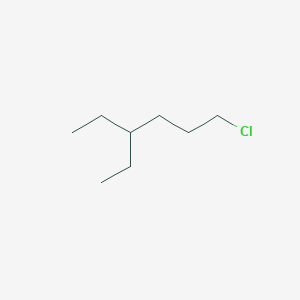

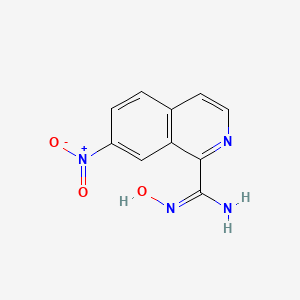
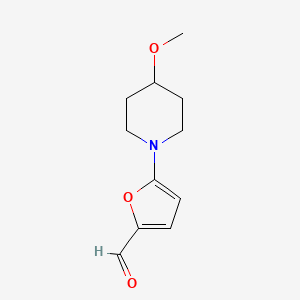
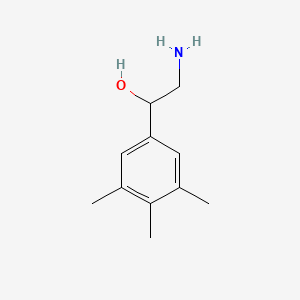

![Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
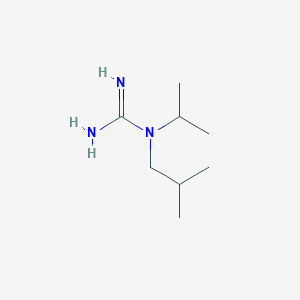
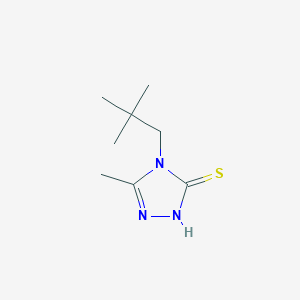
![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)
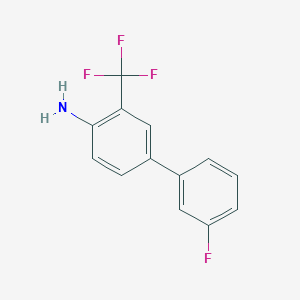
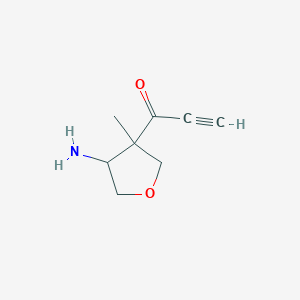
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)

